3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
描述
属性
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-14-2-8-17(9-3-14)23-13-12-22-18(19(23)24)21-11-10-15-4-6-16(20)7-5-15/h2-9,12-13H,10-11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRPLGBWQWIHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one is , with a molecular weight of 357.8 g/mol. The compound features a dihydropyrazinone core, substituted with chlorophenyl and methylphenyl groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.8 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)ethylamino]-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one |
| CAS Number | 899725-74-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of chlorophenyl and methylphenyl intermediates. Key steps include amination and cyclization reactions to form the final structure. Reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity .
Anticancer Activity
Research has indicated that compounds similar to 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, a study demonstrated that derivatives of this compound inhibited cell proliferation in breast cancer cells by triggering apoptotic pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
Preliminary studies suggest that 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one may possess neuroprotective properties. Research indicates that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against human lung cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating potent anticancer activity. Histological analysis revealed increased apoptosis in treated cells compared to controls.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of the compound against clinical isolates of bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound was effective against resistant strains, highlighting its potential as an alternative antimicrobial agent.
化学反应分析
Reaction Types and Mechanisms
This compound participates in four primary reaction categories:
Oxidation Reactions
The dihydropyrazinone ring and aromatic substituents undergo oxidation under controlled conditions:
-
Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃).
-
Conditions : Aqueous acidic or basic media at 25–80°C.
-
Products : Hydroxylated derivatives (e.g., pyrazinone ring oxidation to hydroxylated analogs) or cleavage products from aromatic ring oxidation.
Reduction Reactions
Selective reduction of functional groups:
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Conditions : Anhydrous tetrahydrofuran (THF) or ethanol at 0–25°C.
-
Products : Amine derivatives (reduction of the dihydropyrazinone carbonyl) or saturated analogs.
Substitution Reactions
Nucleophilic/electrophilic substitutions occur at reactive sites:
-
Sites : Chlorine on the 4-chlorophenyl group, amino group, or methylphenyl substituents.
-
Reagents :
-
Nucleophiles (e.g., amines, thiols) for aromatic substitution.
-
Electrophiles (e.g., alkyl halides) for amino group alkylation.
-
-
Products : Functionalized derivatives (e.g., thioethers, secondary amines).
Cyclization Reactions
Intramolecular reactions form fused heterocycles:
-
Conditions : Acidic (H₂SO₄) or basic (DABCO) catalysts at elevated temperatures.
-
Products : Pyrazolo[1,5-a]pyrazinones or benzodiazepine analogs .
Comparative Reaction Table
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | 50–80°C, H₂O/H⁺ or OH⁻ | Hydroxylated pyrazinones |
| Reduction | LiAlH₄, NaBH₄ | 0–25°C, THF/EtOH | Amine derivatives, saturated analogs |
| Substitution | R-NH₂, R-SH, R-X | RT–60°C, polar aprotic solvents | Thioethers, alkylated amines |
| Cyclization | H₂SO₄, DABCO | 80–120°C, solvent-free | Fused heterocycles (e.g., pyrazolo-pyrazinones) |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The 4-chlorophenyl group directs electrophiles to the para position, enabling halogen exchange or nitration.
-
Ring-Opening Reactions : Acidic conditions protonate the pyrazinone carbonyl, facilitating nucleophilic attack at the α-carbon .
-
Radical Pathways : Oxidative reactions involving KMnO₄ generate radical intermediates, leading to hydroxylation or dimerization.
Stability and Reactivity Trends
-
pH Sensitivity : The compound degrades under strong acidic/basic conditions via ring hydrolysis.
-
Thermal Stability : Stable up to 150°C; decomposes exothermically above 200°C.
相似化合物的比较
Substituent Effects on Bioactivity
- Chlorophenyl vs. Morpholino Groups: Chlorophenyl substituents (as in the target compound) enhance lipophilicity and membrane permeability compared to morpholino groups (e.g., in the pyrazolopyrimidine derivative from ), which improve solubility and hydrogen-bonding capacity.
- Dihydropyrazinone vs.
Physicochemical Properties
- LogP: The target compound’s calculated LogP (~3.2) is higher than morpholino-containing analogs (e.g., LogP ~2.5 for ), indicating stronger lipophilicity.
- Solubility: Limited aqueous solubility is expected due to aromatic substituents, contrasting with ester-containing phthalazinones (e.g., ), which may have improved solubility in polar solvents.
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one?
- Methodological Answer : Optimize synthesis via nucleophilic substitution or condensation reactions. For example, describes a similar compound synthesized by coupling chlorophenyl derivatives with methoxyphenyl groups under basic conditions. Use high-purity reagents, monitor reactions via TLC/HPLC, and purify via column chromatography with gradients (e.g., ethyl acetate/hexane). Confirm intermediates via -NMR and mass spectrometry .
Q. How should structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine X-ray crystallography (XRD) for absolute configuration determination (as in , where CCDC deposition validated a chlorophenyl derivative’s structure) and spectroscopic methods. Use -/-NMR to verify substituent integration and coupling constants. IR spectroscopy can confirm functional groups (e.g., amine stretching at ~3300 cm) .
Q. What analytical techniques are critical for assessing purity?
- Methodological Answer : Employ reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Validate purity (>95%) via mass spectrometry (ESI-MS) and elemental analysis (C, H, N within ±0.4% of theoretical values), as demonstrated for pyrazole derivatives in .
Advanced Research Questions
Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical data?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) to model the compound’s geometry and vibrational spectra. Compare computed bond lengths/angles with XRD data (e.g., ’s CCDC 1988019) to identify steric or electronic distortions. Use Gaussian or ORCA software for simulations .
Q. What strategies are effective for analyzing contradictory spectroscopic results (e.g., unexpected NMR splitting)?
- Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration, concentration). For complex splitting, employ 2D NMR (COSY, NOESY) to resolve coupling networks. If crystallographic data (e.g., from SHELXL refinements in ) conflict with NMR, consider dynamic effects like tautomerism or rotameric equilibria .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Synthesize analogs by modifying the chlorophenyl or methylphenyl groups (e.g., halogen substitution, alkyl chain variation). Test biological activity (e.g., antimicrobial assays in ) and correlate with electronic (Hammett constants) or steric parameters. Use multivariate regression to identify key SAR drivers, as suggested in ’s piperazine derivative studies .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer : For disordered regions (common in flexible side chains), apply SHELXL’s PART and SIMU instructions to model anisotropic displacement. Use SQUEEZE (Platon) to account for solvent-accessible voids. Validate refinement with R-factor convergence (<5% discrepancy) and CheckCIF/ADDSYM for symmetry errors, as per ’s SHELX protocols .
Q. How can experimental phasing be optimized for XRD studies of low-symmetry crystals?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
